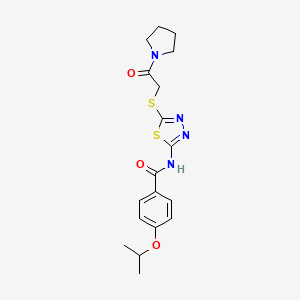![molecular formula C20H19ClFN3O B2942588 8-(2-Chloro-6-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1190009-23-4](/img/structure/B2942588.png)
8-(2-Chloro-6-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-(2-Chloro-6-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one” is a chemical compound. It has a molecular formula of C20H18ClF2N3O .
Synthesis Analysis
The synthesis of this compound might involve several steps. One possible precursor could be 2-chloro-6-fluorobenzaldehyde . The method for preparing 2-chloro-6-fluorobenzaldehyde involves performing chlorination on 2-chloro-6-fluorotoluene under illumination to obtain 2-chloro-6-fluorobenzyl chloride . When the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5 percent, ferric solid superacid is added, water is dripped at a temperature between 100 and 200 DEG C, and heat is preserved for 4+/-5 hours . Then, alkali liquor is added, stirring is performed to ensure that a liquid phase is layered, and reduced pressure distillation or rectification and purification is performed on an organic phase which is obtained after the liquid phase is layered to obtain 2-chloro-6-fluorobenzaldehyde .Aplicaciones Científicas De Investigación
Anticancer Properties
Research on spirocyclic derivatives, including compounds structurally similar to "8-(2-Chloro-6-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one", has identified potential anticancer activities. For instance, a study highlighted the synthesis and evaluation of spirocyclic thiazolidinones as epidermal growth factor receptor inhibitors, demonstrating moderate antiproliferative activity against breast cancer cell lines (Fleita, Sakka, & Mohareb, 2013) (Fleita, Sakka, & Mohareb, 2013).
Anticonvulsant Activity
Compounds with the triazaspirodecanone structure have been examined for their anticonvulsant properties. Research has shown that certain fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives exhibit significant anticonvulsant activity, suggesting the potential for novel therapeutic agents in epilepsy management (Obniska, Kamiński, Zagórska, Dzierżawska-Majewska, & Karolak‐Wojciechowska, 2006) (Obniska et al., 2006).
Molecular Docking and SAR Studies
The structural activity relationships (SAR) and molecular docking studies of triazaspirodecanone derivatives have been explored to understand their interaction with biological targets. For example, spiropiperidine analogues were synthesized and subjected to docking studies as ligands of the nociceptin/orphanin FQ receptor, revealing insights into the stereochemical preferences for NOP receptor activation (Battisti, Corrado, Sorbi, Cornia, Tait, Malfacini, Cerlesi, Calo’, & Brasili, 2014) (Battisti et al., 2014).
Antimicrobial Activities
The antimicrobial potential of benzimidazole-derived naphthalimide triazoles has been investigated, with some compounds displaying potent activities against bacterial and fungal strains. This research suggests the relevance of triazole derivatives in developing new antimicrobial agents (Luo, Baathulaa, Kannekanti, Zhou, & Cai, 2015) (Luo et al., 2015).
Propiedades
IUPAC Name |
8-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O/c21-16-7-4-8-17(22)15(16)13-25-11-9-20(10-12-25)23-18(19(26)24-20)14-5-2-1-3-6-14/h1-8H,9-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROFJVPIYWTSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

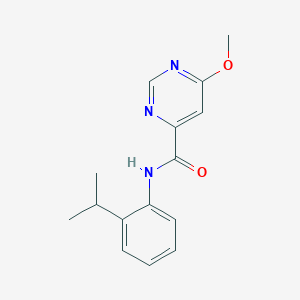
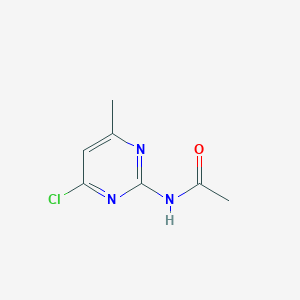
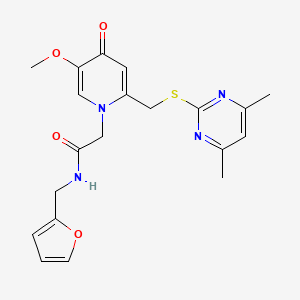
![3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2942510.png)
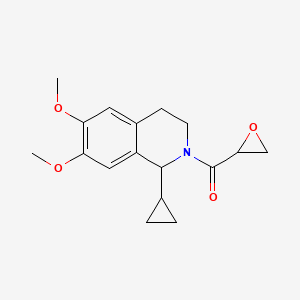
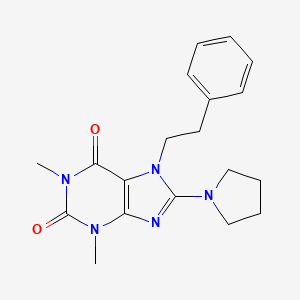
![N-[(2-methylpropyl)carbamoyl]isoleucine](/img/structure/B2942516.png)
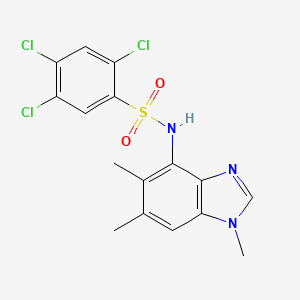

![N-(4-ethylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2942521.png)
